4-(Trifluoromethyl)phenylhydrazine
Overview
Description
“4-(Trifluoromethyl)phenylhydrazine” is a hydrazine derivative that contains a trifluoromethyl group attached to the phenyl ring. It has a molecular formula of C7H5F3N2 and a molecular weight of 182.12 g/mol. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
“4-(Trifluoromethyl)phenylhydrazine” can be synthesized by the reaction of 4-nitrophenylhydrazine with trifluoroacetic anhydride. The resulting product can be reduced with sodium dithionite to yield 4-(Trifluoromethyl)phenylhydrazine.
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)phenylhydrazine” is represented by the linear formula CF3C6H4NHNH2 . The InChI key for this compound is DBNLGTYGKCMLLR-UHFFFAOYSA-N .
Chemical Reactions Analysis
“4-(Trifluoromethyl)phenylhydrazine” participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .
Physical And Chemical Properties Analysis
“4-(Trifluoromethyl)phenylhydrazine” is a crystalline powder with a pale yellow to orange or pale brown color . It has a boiling point of 118-122 °C/17 mmHg and a melting point of 63-65 °C . It is insoluble in water but soluble in many common organic solvents, including chloroform, methanol, and acetonitrile.
Scientific Research Applications
Organic Synthesis
“4-(Trifluoromethyl)phenylhydrazine” is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of organic compounds, contributing to the development of new materials and pharmaceuticals.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Agrochemicals
In the field of agrochemicals, “4-(Trifluoromethyl)phenylhydrazine” is used as an intermediate in the synthesis of various pesticides . This helps in the development of more effective and environmentally friendly pest control solutions.
Dyes and Pigments
“4-(Trifluoromethyl)phenylhydrazine” is also used in the production of dyes and pigments . It can contribute to the development of new colors and improve the quality of existing ones.
Reduction and Functionalization of Graphene Oxide
This compound participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . This process is crucial in the production of graphene, a material with numerous potential applications in electronics, photonics, and other fields.
Synthesis of 2-Iodo-9-Trifluoromethyl-Paullone
“4-(Trifluoromethyl)phenylhydrazine” may be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone . This compound is a derivative of paullone, a family of molecules known for their anticancer properties.
Safety and Hazards
“4-(Trifluoromethyl)phenylhydrazine” is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin, eyes, or clothing. Use only under a chemical fume hood .
Mechanism of Action
Target of Action
4-(Trifluoromethyl)phenylhydrazine is a phenylhydrazine-based reductant . It primarily targets the process of reduction and functionalization of graphene oxide .
Mode of Action
The compound interacts with graphene oxide in a one-step reduction and functionalization process . The presence of fluorine atoms in the compound plays a crucial role in this interaction .
Biochemical Pathways
The primary biochemical pathway affected by 4-(Trifluoromethyl)phenylhydrazine is the reduction and functionalization of graphene oxide
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the reduced and functionalized form of graphene oxide . This process is crucial in the synthesis of materials like 2-iodo-9-trifluoromethyl-paullone .
Action Environment
The compound should be stored at 2-8°C and is incompatible with oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability. It’s also important to ensure adequate ventilation when handling the compound to avoid inhalation .
properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLGTYGKCMLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190277 | |
Record name | 4-(Trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
368-90-1 | |
Record name | 4-Trifluoromethylphenylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)phenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 4-(Trifluoromethyl)phenylhydrazine in the context of the provided research?
A1: 4-(Trifluoromethyl)phenylhydrazine is primarily used as a derivatizing agent for the analysis of carbonyl groups in various materials, particularly in bio-oils [, , ] and plasma-treated polymer surfaces [, ].
Q2: How does 4-(Trifluoromethyl)phenylhydrazine interact with carbonyl groups, and how is this interaction detected?
A2: 4-(Trifluoromethyl)phenylhydrazine reacts with aldehydes and ketones to form hydrazones [, , ]. This reaction introduces a fluorine atom into the molecule, enabling detection and quantification using 19F NMR spectroscopy [, , ].
Q3: What advantages does 19F NMR spectroscopy offer for quantifying carbonyl groups after derivatization with 4-(Trifluoromethyl)phenylhydrazine?
A3: Compared to traditional methods like oximation, 19F NMR spectroscopy, following derivatization with 4-(Trifluoromethyl)phenylhydrazine, offers greater efficiency and comparable reliability. It requires a shorter analysis time (24 hours vs. 48 hours) and involves fewer steps [].
Q4: Can you provide an example of how 4-(Trifluoromethyl)phenylhydrazine was used to analyze the surface chemistry of modified polymers?
A4: Researchers studying the effects of plasma treatment on polyethylene (PE) surfaces used 4-(Trifluoromethyl)phenylhydrazine to identify the presence of imines. The reaction of the hydrazine with imines introduced fluorine to the surface, which was then quantified using XPS spectroscopy [, ].
Q5: Beyond bio-oils and polymers, are there other potential applications for 4-(Trifluoromethyl)phenylhydrazine in chemical analysis?
A5: The research highlights the use of 4-(Trifluoromethyl)phenylhydrazine for analyzing lignin and humins, byproducts of biorefining processes []. The ability to quantify carbonyl groups in these complex polymers suggests potential applications in characterizing other biomass-derived materials.
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